N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
The compound (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a benzodiazole moiety, a methoxyphenyl group, and a phenylformamido group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole intermediate, followed by the introduction of the ethyl group. The methoxyphenyl and phenylformamido groups are then added through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzodiazole and methoxyphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety may bind to certain receptors or enzymes, modulating their activity. The methoxyphenyl and phenylformamido groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-HYDROXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
- (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Uniqueness
The unique combination of the benzodiazole, methoxyphenyl, and phenylformamido groups in (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE distinguishes it from similar compounds. This specific structure imparts unique chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H24N4O3 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H24N4O3/c1-33-20-13-11-18(12-14-20)17-23(30-25(31)19-7-3-2-4-8-19)26(32)27-16-15-24-28-21-9-5-6-10-22(21)29-24/h2-14,17H,15-16H2,1H3,(H,27,32)(H,28,29)(H,30,31)/b23-17- |
InChI Key |
MSPAZMLQELKTSW-QJOMJCCJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)NCCC2=NC3=CC=CC=C3N2)\NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCCC2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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